phenyl N-carbamoylcarbamate
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Overview
Description
PhenylN-carbamoylcarbamate is an organic compound belonging to the carbamate family Carbamates are derivatives of carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: PhenylN-carbamoylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with an alcohol, resulting in the formation of the carbamate ester. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .
Industrial Production Methods: In industrial settings, phenylN-carbamoylcarbamate can be produced using large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: PhenylN-carbamoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert phenylN-carbamoylcarbamate into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamates, while reduction can produce phenylamines .
Scientific Research Applications
PhenylN-carbamoylcarbamate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of phenylN-carbamoylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .
Comparison with Similar Compounds
PhenylN-carbamoylcarbamate can be compared with other carbamates and related compounds:
Properties
IUPAC Name |
phenyl N-carbamoylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(11)10-8(12)13-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOLNDQTRIDYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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